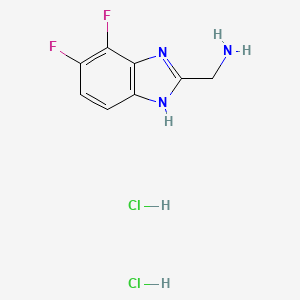

(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Description

(4,5-Difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a bicyclic heterocyclic compound featuring a benzodiazole core substituted with fluorine atoms at positions 4 and 5, a methanamine group at position 2, and two hydrochloric acid counterions. The molecular formula is listed as C₁₂H₁₆ClNO₂ in commercial catalogs (Enamine Ltd, ), though this conflicts with the expected formula for the dihydrochloride salt (theoretical free base: C₇H₆F₂N₃; dihydrochloride: C₇H₈Cl₂F₂N₃). This discrepancy may reflect inconsistencies in reporting or an alternative salt form.

Fluorine atoms are known to enhance metabolic stability and modulate lipophilicity, while the dihydrochloride salt improves aqueous solubility for pharmacological studies .

Properties

CAS No. |

1201597-24-1 |

|---|---|

Molecular Formula |

C8H8ClF2N3 |

Molecular Weight |

219.62 g/mol |

IUPAC Name |

(4,5-difluoro-1H-benzimidazol-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H7F2N3.ClH/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5;/h1-2H,3,11H2,(H,12,13);1H |

InChI Key |

HXUXEANWQQEVMR-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1NC(=N2)CN)F)F.Cl.Cl |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)CN)F)F.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride typically involves the reaction of 4,5-difluoro-1H-1,3-benzodiazole with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .

Scientific Research Applications

(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares key structural attributes and physicochemical properties of (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride with related compounds from pharmaceutical and commercial sources:

Key Differences and Implications

Core Heterocycle: The target compound’s benzodiazole core (two nitrogens in a fused bicyclic system) contrasts with the benzodiazepine (seven-membered ring with two nitrogens) and oxazole (five-membered ring with oxygen and nitrogen) scaffolds of analogs. Benzodiazepines are well-known for CNS activity (e.g., anxiolytics), while oxazoles are explored for antimicrobial and anticancer applications .

Substituent Effects: Fluorine Placement: The 4,5-difluoro substitution on benzodiazole may confer greater electronic withdrawal and metabolic stability compared to single-fluorine or fluorophenyl groups in analogs . Salt Form: The dihydrochloride salt likely enhances solubility relative to mono-hydrochloride or free-base analogs, facilitating in vitro and in vivo testing .

Pharmacological Potential: Benzodiazepine analogs () exhibit sedative properties, but the target compound’s rigid bicyclic structure could favor selectivity for non-CNS targets (e.g., enzyme inhibitors). The oxazole derivative () includes a methoxy group, which may improve membrane permeability compared to the target’s polar dihydrochloride form .

Research Findings and Data Gaps

- Such data would clarify conformational differences versus benzodiazepines or oxazoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.